Ethanolamine hydrochloride, [1-3H]
Description
Historical Context of Radioisotopic Tracer Utilization in Metabolic Investigations
The dawn of the 20th century brought the discovery of radioactivity, a phenomenon that would soon revolutionize biological and medical research. nih.gov The "tracer principle," first conceptualized by George de Hevesy in the early 1920s, laid the groundwork for using radioactive isotopes to follow the metabolic fate of molecules within living organisms. snmjournals.org This principle posits that a radioactively labeled compound behaves chemically and biologically identically to its non-radioactive counterpart, allowing its journey through complex biochemical pathways to be tracked. wikipedia.org
The 1940s marked the beginning of radiotracer studies in earnest, initially relying on homemade instrumentation and techniques like paper chromatography. nih.gov Early investigations often used isotopes like carbon-14 (B1195169) (¹⁴C) and the hydrogen isotope tritium (B154650) (³H) to label fundamental biological molecules such as glucose and amino acids. snmjournals.orgnih.gov These studies provided unprecedented insights into metabolic processes, from the intricacies of glucose consumption in the brain to the synthesis of complex lipids. snmjournals.orgmdpi.com The development of increasingly sensitive detection methods, such as mass spectrometry, further propelled the use of both stable and radioactive isotopes, making them indispensable tools in modern biochemistry and physiology. nih.gov
Rationale for [1-3H]-Ethanolamine Hydrochloride as a Research Probe in Cellular and Metabolic Studies
Ethanolamine (B43304) is a crucial precursor molecule for the synthesis of phosphatidylethanolamine (B1630911) (PE), one of the most abundant phospholipids (B1166683) in mammalian cell membranes, constituting 20-40% of total cellular phospholipids. med-life.camolbiolcell.org The primary route for PE synthesis is the CDP-ethanolamine or Kennedy pathway, which involves the phosphorylation of ethanolamine. molbiolcell.orgnih.gov By labeling ethanolamine with tritium at the first carbon position ([1-3H]), researchers can create a highly specific and detectable probe to trace the uptake and incorporation of ethanolamine into phospholipids.
The choice of tritium (³H) as the radiolabel offers distinct advantages. Tritium emits low-energy beta particles, which allows for high spatial resolution in techniques like autoradiography. nih.gov Furthermore, it has a high specific activity, meaning a small amount of the labeled compound can generate a strong, quantifiable signal, making it ideal for sensitive experiments in cell culture and in vivo models. nih.gov The use of [1-3H]-Ethanolamine hydrochloride provides a water-soluble form of the tracer, facilitating its delivery in aqueous experimental systems.
This radiolabeled compound serves as a powerful tool for several key reasons:
Tracing Phospholipid Synthesis: It allows for the direct measurement of de novo PE synthesis through the Kennedy pathway. med-life.canih.gov This is critical for understanding membrane biogenesis and homeostasis.
Investigating Metabolic Regulation: Researchers can study how various conditions, such as disease states or exposure to certain substances, affect phospholipid metabolism. nih.govnih.gov
Differentiating Metabolic Pathways: In conjunction with other labeled precursors like serine, it helps to distinguish the contribution of the Kennedy pathway from other routes of PE synthesis, such as the decarboxylation of phosphatidylserine (B164497) (PS). nih.gov
Probing Enzyme Activity: It is used in assays to determine the activity and substrate specificity of enzymes involved in the Kennedy pathway, such as ethanolamine kinase and phosphotransferases like EPT1 and CEPT1. med-life.camolbiolcell.org
Studying Cellular Uptake and Transport: The tracer helps in characterizing the mechanisms by which cells import ethanolamine, a critical first step in its metabolism. researchgate.netbac-lac.gc.ca
Scope and Significance of Academic Research Utilizing [1-3H]-Ethanolamine Hydrochloride in Biological Systems
The application of [1-3H]-Ethanolamine hydrochloride has spanned a wide range of biological inquiries, leading to significant findings in cellular physiology and disease pathology. Research using this probe has provided detailed insights into lipid metabolism in various organisms and cell types, from yeast to human cells.
One major area of research has been the study of phospholipid biosynthesis. For instance, studies in hepatocytes from ethanol-treated rats showed that chronic ethanol (B145695) exposure specifically increased the synthesis of phosphatidylethanolamine from [3H]ethanolamine. nih.gov In the context of lipid droplet formation in adipocytes, [14C]ethanolamine was used to demonstrate that the CDP-ethanolamine pathway contributes to a high rate of PE synthesis, though these phospholipids were not extensively remodeled during differentiation. nih.gov
Furthermore, [1-3H]-Ethanolamine hydrochloride has been instrumental in understanding the metabolic reprogramming that occurs in disease. In cancer research, studies have shown that proliferating cancer cells often exhibit increased uptake of ethanolamine, suggesting that targeting phospholipid synthesis could be a therapeutic strategy. tandfonline.com In immunology, the CDP-ethanolamine pathway, traced using [3H]-ethanolamine, was found to be critical for the differentiation of T follicular helper (Tfh) cells, which are essential for humoral immunity. nih.gov This research revealed that Tfh cells have a high rate of PE synthesis and turnover. nih.gov
The table below summarizes key findings from various research studies that have utilized radiolabeled ethanolamine.
| Biological System | Research Focus | Key Findings with Radiolabeled Ethanolamine | Citation(s) |
| Rat Hepatocytes | Effect of chronic ethanol on phospholipid synthesis | Increased synthesis of phosphatidylethanolamine from [3H]ethanolamine. | nih.gov |
| 3T3-L1 Adipocytes | Phospholipid remodeling during lipid droplet formation | High rate of PE synthesis from [14C]ethanolamine, but limited remodeling. | nih.gov |
| Human HEK293 Cells | Role of EPT1 and CEPT1 enzymes in PE synthesis | EPT1 deficiency reduced phosphotransferase activity by 90%, while CEPT1 deficiency caused a 25% reduction. | med-life.ca |
| Cancer Cell Lines | Proliferation and lipid metabolism | Ethanolamine uptake was 2-7 fold higher than choline (B1196258) uptake in various cancer cell lines. | tandfonline.com |
| Rat Neurons | Effects of aging on ethanolamine metabolism | Decreased incorporation of [3H]ethanolamine into methylated derivatives in older animals and in longer-term cell cultures. | nih.gov |
| Plasmodium berghei | Structure of Circumsporozoite Protein (CSP) | Incorporation of [3H]-ethanolamine into CSP, providing evidence for a GPI anchor. | nih.gov |
| Mouse T cells | T follicular helper (Tfh) cell differentiation | Tfh cells showed greater incorporation and turnover of [3H]-ethanolamine into lipids compared to Th1 cells. | nih.gov |
| Arabidopsis thaliana | Role of AAPT enzymes in phospholipid homeostasis | Knockout of AAPT genes decreased the incorporation of [3H]-choline into phosphatidylcholine. | umsl.edu |
These examples underscore the pivotal role of [1-3H]-Ethanolamine hydrochloride as a research tool. Its use has not only clarified fundamental aspects of lipid metabolism but has also opened new avenues for understanding and potentially treating a variety of diseases linked to dysregulated phospholipid synthesis.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2,2-ditritioethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1T2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNIMVZCACZBB-OQTFWYQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Applications of 1 3h Ethanolamine Hydrochloride in Experimental Systems
In Vitro Experimental Designs and Protocols
In vitro systems are paramount for dissecting the molecular steps of ethanolamine (B43304) metabolism. The use of [1-3H]-Ethanolamine Hydrochloride in cultured cells allows researchers to study uptake, enzymatic conversion, and incorporation into complex lipids under controlled conditions, providing insights into cellular physiology and the effects of metabolic dysregulation.
Cell Culture Systems for Metabolic Tracing and Pathway Analysis
Metabolic tracing with [1-3H]-Ethanolamine Hydrochloride is extensively used across a diverse range of cell culture models, from mammalian cell lines to pathogenic protozoa and bacteria. This technique involves introducing the radiolabeled precursor into the culture medium and subsequently tracking its incorporation into various cellular components over time.
The study of ethanolamine metabolism in mammalian cells is crucial for understanding membrane biogenesis, cell signaling, and the pathophysiology of various diseases.
Rat Neuronal and Glial Cells : In cultures of fetal rat neurons, [3H]ethanolamine is used to investigate the synthesis of methylated derivatives. Studies have shown that the incorporation of the radiolabel into water-soluble and lipidic derivatives decreases as the neuronal cultures mature, suggesting a reduction in N-methyltransferase activities during development and aging. researchgate.net The metabolism of labeled ethanolamine has also been studied in neuronal and glial cells of rabbits in vivo, highlighting its role in the biosynthesis of phosphatidylethanolamines and plasmalogens in the brain. plos.org
Human Retinoblastoma Cells : The Y79 human retinoblastoma cell line, which exhibits many neural characteristics, has been a valuable model. These cells possess a high-affinity, Na+-dependent uptake system for ethanolamine. nih.gov Using tritiated ethanolamine, researchers have demonstrated its incorporation into phosphatidylethanolamine (B1630911) (PE) and ethanolamine plasmalogen. nih.gov Further studies revealed that extracellular ethanolamine can regulate the synthesis of phosphatidylcholine (PC) by significantly decreasing the high-affinity uptake of choline (B1196258). nih.gov
T-lymphomas, COS, Rat Myeloma, and HeLa Cells : In murine T-lymphomas, [3H]ethanolamine has been instrumental in identifying proteins with glycophospholipid anchors. Besides the expected labeling of the Thy-1 antigen, these experiments revealed a novel and intensely labeled 46-kDa cytosolic protein. This finding pointed to a previously unknown post-translational modification involving the covalent addition of ethanolamine. This same 46-kDa protein was also shown to be labeled in Chinese hamster ovary (CHO), COS, rat myeloma, and HeLa cells, indicating a conserved modification across different cell types.
Chinese Hamster Ovary (CHO) Cells : CHO cells are a cornerstone for genetic studies of phospholipid metabolism. A mutant CHO cell line (M.9.1.1) that requires ethanolamine for growth was found to have defective phosphatidylserine (B164497) synthase activity. In other studies, [3H]serine was used as a precursor to track the synthesis of phosphatidylserine (PS) and its subsequent decarboxylation to PE. Research in CHO cells has been pivotal in demonstrating that under normal culture conditions, the decarboxylation of PS can be the sole route for PE synthesis, even when the CDP-ethanolamine (Kennedy) pathway is partially defective.
Human Fibroblasts : Studies using radiolabeled precursors in human embryonic fibroblasts have demonstrated the de novo synthesis of phosphatidylethanolamine from its base precursor, ethanolamine. Additionally, research has shown that radioactive ethanolamine, produced from the catabolism of [1-3H]sphingosine, can be recycled and incorporated into PE in human fibroblast cultures. nih.gov
Table 1: Summary of [1-3H]-Ethanolamine Applications in Mammalian Cell Lines
| Cell Line | Experimental Focus | Key Findings | Citations |
|---|---|---|---|
| Rat Neuronal Cells | Metabolism during maturation and aging | Decreased incorporation of [3H]ethanolamine into methylated derivatives over time in culture. | researchgate.net |
| Human Retinoblastoma (Y79) | Uptake and phospholipid synthesis | High-affinity uptake system for ethanolamine; incorporation into PE and plasmalogens. Ethanolamine regulates choline uptake. | nih.govnih.gov |
| Murine T-lymphoma | Protein modification | Identification of a novel 46-kDa cytosolic protein post-translationally modified with ethanolamine. | |
| CHO, COS, Rat Myeloma, HeLa | Protein modification | Confirmed the conserved labeling of the 46-kDa protein across multiple cell lines. | |
| Chinese Hamster Ovary (CHO) | Genetic and pathway analysis | Used to characterize mutants in PE synthesis and demonstrate the role of the phosphatidylserine decarboxylation pathway. | |
| Human Fibroblasts | Pathway analysis | Demonstrated de novo synthesis of PE from ethanolamine and the recycling of ethanolamine from sphingolipid catabolism. | nih.gov |
In parasitic protozoa, phospholipid biosynthesis is an essential process for survival and proliferation, making it an attractive target for drug development.
Trypanosoma brucei : This parasite, the causative agent of African trypanosomiasis, relies exclusively on the Kennedy pathway for the de novo synthesis of PE. Experiments using [3H]ethanolamine have been fundamental in establishing this dependency. Tracing studies show that the label is incorporated into a single lipid class identified as PE. Disrupting the CDP-ethanolamine route through RNA interference leads to dramatic changes in the parasite's phospholipid composition. Further research has shown that T. brucei can also generate ethanolamine for PE synthesis by hydrolyzing N-acylethanolamines via a fatty acid amide hydrolase (TbFAAH).
Plasmodium falciparum : The malaria parasite also requires massive synthesis of PE during its proliferation within human erythrocytes. Kinetic assays with radioactively-labeled ethanolamine have shown that its uptake and incorporation into phospholipids (B1166683) follow Michaelis-Menten kinetics. Interestingly, the pathway for ethanolamine incorporation was found to be faster and have a higher affinity compared to that for choline, despite phosphatidylcholine being the more abundant phospholipid in the parasite's membranes. The enzymes of the Kennedy pathway in P. falciparum, such as CTP:phosphoethanolamine cytidylyltransferase (PfECT), have been characterized and are considered potential antimalarial drug targets.
While many pathogenic bacteria utilize ethanolamine as a source of carbon and nitrogen, the role of ethanolamine metabolism in commensal bacteria is less understood.
Levilactobacillus brevis : This commensal microorganism possesses genes for ethanolamine utilization (eut). However, studies indicate that L. brevis is unable to metabolize ethanolamine under most tested conditions. Despite this, the bacterium responds to the presence of ethanolamine by upregulating the expression of genes involved in forming bacterial microcompartments and in adhesion to intestinal epithelial cells. This enhanced adhesion may help exclude pathogenic bacteria. Therefore, while [1-3H]-Ethanolamine Hydrochloride is not used for metabolic tracing in L. brevis in the traditional sense of tracking incorporation into macromolecules, it is relevant for studies investigating the cell's response and potential for uptake and competition with pathogens.
Subcellular Fractionation Techniques for Radiolabel Distribution Analysis
Following metabolic labeling with [1-3H]-Ethanolamine Hydrochloride, subcellular fractionation is a crucial next step to determine the localization of the radiolabel within the cell. This technique involves lysing the cells and separating the organelles and cellular compartments (e.g., nucleus, mitochondria, microsomes, cytosol) by differential centrifugation.
This approach was used to determine that the novel 46-kDa protein labeled by [3H]ethanolamine in murine T-lymphomas and other cell lines is located in the cytosol. By analyzing the radioactivity in each fraction, researchers can map the metabolic fate of ethanolamine, distinguishing between its incorporation into membrane lipids within the endoplasmic reticulum or Golgi apparatus versus its presence in cytosolic proteins or water-soluble intermediates. This method provides spatial context to the metabolic data obtained from tracing experiments.
Enzymatic Assay Methodologies Employing Tritiated Substrates
[1-3H]-Ethanolamine Hydrochloride is a direct substrate for enzymatic assays designed to measure the activity of key enzymes in the Kennedy pathway.
Ethanolamine Kinase (EK) Assays : The first step in ethanolamine utilization is its phosphorylation by ethanolamine kinase (EK) to form phosphoethanolamine. The activity of this enzyme can be measured directly by incubating a cell lysate or purified enzyme with [1-3H]-Ethanolamine Hydrochloride and ATP. The reaction product, [3H]phosphoethanolamine, is then separated from the unreacted [3H]ethanolamine substrate using techniques like thin-layer chromatography (TLC) or ion-exchange chromatography. The amount of radioactivity incorporated into the product is quantified by scintillation counting and is directly proportional to the enzyme's activity.
Other Enzymes in the Pathway : While direct use of tritiated ethanolamine is primarily for EK, its downstream tritiated products are substrates for subsequent enzymes. For instance, the activity of CTP:phosphoethanolamine cytidylyltransferase (ET), which converts phosphoethanolamine to CDP-ethanolamine, can be assayed using synthetically prepared [3H]phosphoethanolamine. Similarly, choline/ethanolamine phosphotransferase (CEPT), the final enzyme in the pathway, can be assayed by measuring the transfer of [3H]phosphoethanolamine from [3H]CDP-ethanolamine to a diacylglycerol (DAG) acceptor.
Related Assays : In T. brucei, the activity of fatty acid amide hydrolase (TbFAAH) has been measured by incubating membrane extracts with [3H]-anandamide ([3H]-AEA) and quantifying the time-dependent formation of [3H]-ethanolamine. This reverse application demonstrates the utility of tritiated ethanolamine as a detectable product in enzymatic reactions.
Table 2: Key Enzymes in Ethanolamine Metabolism Studied with Tritiated Substrates
| Enzyme | Abbreviation | Reaction Catalyzed | Assay Principle | Citations |
|---|---|---|---|---|
| Ethanolamine Kinase | EK | Ethanolamine + ATP → Phosphoethanolamine + ADP | Measures incorporation of radioactivity from [1-3H]Ethanolamine into [3H]Phosphoethanolamine. | |
| CTP:phosphoethanolamine cytidylyltransferase | ET / PfECT | Phosphoethanolamine + CTP → CDP-ethanolamine + PPi | Uses [3H]phosphoethanolamine to measure formation of [3H]CDP-ethanolamine. | |
| Choline/ethanolamine phosphotransferase | CEPT | CDP-ethanolamine + Diacylglycerol → Phosphatidylethanolamine + CMP | Measures transfer of radiolabeled phosphobase from [3H]CDP-ethanolamine to DAG. | |
| Fatty Acid Amide Hydrolase | TbFAAH | N-acylethanolamine → Fatty Acid + Ethanolamine | Measures release of [3H]ethanolamine from a tritiated N-acylethanolamine substrate. |
In Vivo Animal Model Research Approaches
Administration Routes and Experimental Design for Tracer Studies (e.g., Intraperitoneal Injection)
In vivo studies utilizing [1-3H]-Ethanolamine hydrochloride in animal models often employ various administration routes to investigate its metabolic fate and physiological effects. A common and effective method for introducing the tracer into the systemic circulation is through intraperitoneal injection. nih.govnih.gov This route allows for rapid absorption of the compound into the peritoneal cavity and subsequent distribution throughout the body. nih.gov
Experimental designs for tracer studies typically involve administering a precise amount of the radiolabeled compound to the animal, followed by sample collection at predetermined time points. These studies are crucial for understanding the pharmacokinetics and metabolism of ethanolamine in a living system. For instance, in studies investigating hepatocyte proliferation, ethanolamine hydrochloride was administered intraperitoneally to rats following a partial hepatectomy. nih.gov This approach allowed researchers to assess the effect of exogenous ethanolamine on liver regeneration. nih.gov
Tissue and Organ-Specific Radiolabel Distribution Analysis (e.g., Brain, Liver, Heart, Skeletal Muscle, Kidney)
Following administration, the distribution of the radiolabel from [1-3H]-Ethanolamine hydrochloride is analyzed across various tissues and organs to understand its uptake and accumulation. Whole-body autoradiography and tracer techniques are employed to quantify the radioactivity in different tissues. Studies in rats have shown that ethanolamine and its metabolites are distributed throughout the body, with notable accumulation in specific organs.
Research has particularly focused on the brain, where [3H]ethanolamine is incorporated into various water-soluble and lipidic derivatives. nih.gov In vivo studies have demonstrated the labeling of these methylated products in the brain of both young and older animals. nih.gov The liver is another key organ for ethanolamine metabolism, where it is actively incorporated into phospholipids. nih.gov
The table below summarizes the findings on the distribution of radiolabeled ethanolamine in different organs based on in vivo animal studies.
| Organ | Key Findings on Radiolabel Distribution | Primary Metabolic Incorporation |
|---|---|---|
| Brain | Demonstrated incorporation of [2-3H]Ethanolamine into phosphorylethanolamine, CDP-ethanolamine, and phosphatidylethanolamines as early as 5 seconds after intracerebral injection in rats. nih.gov | Phospholipids and their water-soluble precursors. nih.govnih.gov |
| Liver | Hepatocytes in regenerating rat livers show enhanced proliferation following intraperitoneal administration of ethanolamine hydrochloride. nih.gov Isolated rat hepatocytes actively incorporate [14C]ethanolamine into phospholipids. nih.gov | Phosphatidylethanolamine and phosphatidylcholine. nih.gov |
Time-Course Metabolic Fate Investigations in Living Systems
Time-course studies are essential for understanding the dynamic metabolic fate of [1-3H]-Ethanolamine hydrochloride in living organisms. These investigations track the incorporation of the radiolabel into various metabolites over time, providing insights into the kinetics of different metabolic pathways.
In vivo studies in rats have examined the effect of age on the incorporation of radioactive ethanolamine into methylated derivatives in the brain. nih.gov These studies revealed a diminished labeling of methylated products in older animals compared to younger ones, suggesting age-related changes in N-methyltransferase activities. nih.gov
A detailed time-course study involving intracerebral injection of [2-3H]ethanolamine into male rats showed rapid incorporation of radioactivity into brain phosphorylethanolamine, cytidine-5'-diphosphate (B34314) (CDP) ethanolamine, and phosphatidylethanolamines within seconds of administration. nih.gov The specific radioactivities of different phosphatidylethanolamine molecular subspecies varied depending on the time elapsed after the injection, indicating that ethanolamine is incorporated into lipids through both the net synthesis pathway and base-exchange reactions. nih.gov
The following table outlines the key metabolic events observed in a time-course study of [2-3H]ethanolamine in the rat brain.
| Time Post-Injection | Observed Metabolic Event in Rat Brain |
|---|---|
| 5 seconds | Labeling of phosphorylethanolamine, CDP-ethanolamine, and phosphatidylethanolamines is already detectable. nih.gov |
| Variable (up to 1200 seconds) | The specific radioactivity of different phosphatidylethanolamine molecular subspecies changes over time, suggesting dynamic metabolic processing. nih.gov |
Phospholipid Biosynthesis Pathways: The Kennedy Pathway
The predominant route for the de novo synthesis of phosphatidylethanolamine (PE) from ethanolamine is the Kennedy pathway, a series of enzymatic reactions that occur in the cytoplasm and at the endoplasmic reticulum. This pathway is a cornerstone of membrane biogenesis, providing a significant portion of the PE required for cellular membranes.
Incorporation into Phosphatidylethanolamine (PE) and Phosphoglycerides
The incorporation of [1-3H]-ethanolamine into phosphatidylethanolamine is a stepwise process. Initially, ethanolamine is phosphorylated by ethanolamine kinase to form phosphoethanolamine. This is followed by the conversion of phosphoethanolamine to cytidine (B196190) diphosphate-ethanolamine (CDP-ethanolamine) by the action of CTP:phosphoethanolamine cytidylyltransferase. In the final step, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase catalyzes the transfer of the phosphoethanolamine headgroup to a diacylglycerol (DAG) backbone, yielding PE.
Research using radiolabeled precursors has been instrumental in quantifying the dynamics of this pathway. For instance, studies in cultured glioma cells using [1,2-14C]ethanolamine have demonstrated the time-dependent incorporation of the label into plasmalogens, a type of ether phospholipid. Labeled plasmalogens were detected in both the plasma membrane and microsomes at early time points, with enrichment in the plasma membrane observed after 12 hours nih.gov. This indicates a rapid utilization of ethanolamine for the synthesis of these specialized phosphoglycerides.
| Time (hours) | Microsomes (Specific Radioactivity) | Plasma Membrane (Specific Radioactivity) |
|---|---|---|
| Early Incubation | Present | Present |
| Beyond 12 hours | - | Enriched |
Regulation of Phosphatidylethanolamine Synthesis by Intracellular Metabolites (e.g., Serine)
The synthesis of phosphatidylethanolamine is subject to regulation by the availability of various intracellular metabolites, including the amino acid serine. Serine can be a precursor for the ethanolamine headgroup of PE through its decarboxylation to ethanolamine. Furthermore, a base-exchange reaction can occur where the serine headgroup of phosphatidylserine (PS) is exchanged for ethanolamine, directly forming PE.
Studies have shown a dynamic interplay between serine and ethanolamine pools. In the rabbit hippocampus, administration of L-serine led to a dose-dependent increase in the extracellular concentration of ethanolamine mdpi.com. This was followed by a delayed increase in phosphoethanolamine, suggesting that the newly formed ethanolamine is rapidly phosphorylated for entry into the Kennedy pathway mdpi.com.
| Administered Compound | Effect on Extracellular Ethanolamine | Effect on Extracellular Phosphoethanolamine |
|---|---|---|
| L-Serine (dose-dependent) | Increase | Delayed Increase |
| D-Serine | Increase | No effect |
Conversely, physiological concentrations of ethanolamine have been shown to have only a marginal effect on the incorporation of radiolabeled serine into either phosphatidylserine or phosphatidylethanolamine in cultured BHK-21 cells nih.gov. This suggests that under normal conditions, the contribution of serine to the ethanolamine pool for PE synthesis is a significant and regulated process.
Interplay with Phosphatidylcholine (PC) Metabolism and Choline Uptake
The metabolism of phosphatidylethanolamine is intricately linked with that of phosphatidylcholine (PC), the most abundant phospholipid in mammalian membranes. PE can serve as a precursor for PC through a methylation pathway, and the balance between these two phospholipids is crucial for membrane integrity and function.
Role in Membrane Biogenesis and Lipid Remodeling
The PE synthesized from [1-3H]-ethanolamine is a fundamental component of cellular membranes, contributing to their structure and function. The incorporation of newly synthesized PE is a key aspect of membrane biogenesis, the process of creating new membranes for cell growth and division.
Once incorporated into membranes, PE can undergo lipid remodeling, a process where the fatty acyl chains attached to the glycerol (B35011) backbone are modified. This remodeling is crucial for maintaining the appropriate biophysical properties of the membrane, such as fluidity and curvature, in response to changing cellular needs. The dynamics of this remodeling process can be studied using pulse-chase experiments with radiolabeled precursors, which allow for the tracking of the acyl chain composition of PE over time nih.gov. This process, often referred to as the Lands cycle, involves the deacylation of a fatty acid from the phospholipid, followed by the reacylation with a different fatty acid.
Methylation Pathways of Ethanolamine and its Derivatives
In addition to its role as a direct precursor for PE, ethanolamine and its phosphorylated derivatives can be directed towards the synthesis of choline-containing compounds through methylation pathways.
Conversion to Phosphocholine (B91661) and Choline-Containing Lipids
In some organisms and tissues, particularly the liver, phosphatidylethanolamine can be sequentially methylated to form phosphatidylcholine. This conversion is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which uses S-adenosylmethionine (SAM) as the methyl donor. This pathway provides an alternative route to PC synthesis, independent of the Kennedy pathway for choline.
The activity of PEMT can be quantified using in vitro assays that measure the transfer of radioactive methyl groups from S-adenosyl-L-methionine to PE. Studies have shown that PEMT activity is dependent on time, protein concentration, and the concentration of the methyl donor, SAM nih.gov. For instance, in assays using Leishmania cell extracts, PEMT activity was linear for at least 20 minutes and was proportional to the amount of protein up to 300 µg nih.gov. The activity reached a plateau at a SAM concentration of approximately 0.5 mM nih.gov.
| Parameter | Observation |
|---|---|
| Time | Linear activity for at least 20 minutes |
| Protein Concentration | Linearly proportional up to 300 µg of cell extract |
| SAM Concentration | Activity plateaus at approximately 0.5 mM |
In certain organisms, such as plants and some parasites, the methylation can occur at the level of phosphoethanolamine to form phosphocholine, which can then be incorporated into PC researchgate.netnih.gov. Pulse-chase experiments in Lemna paucicostata with [3H]ethanolamine have confirmed that phosphoethanolamine is rapidly methylated and that the resulting phosphocholine is converted to phosphatidylcholine nih.gov.
Cellular and Molecular Mechanisms Investigated with 1 3h Ethanolamine
Transport Systems and Uptake Kinetics of Ethanolamine (B43304)
The initial and rate-limiting step for the cellular utilization of extracellular ethanolamine is its transport across the plasma membrane. Studies utilizing [1-3H]-ethanolamine have been instrumental in characterizing the proteins responsible for this process and their kinetic properties.
High-Affinity and Low-Affinity Ethanolamine Transporters (e.g., Choline (B1196258) Transporter-Like proteins CTL1/SLC44A1 and CTL2/SLC44A2)
Research has identified two primary transport systems for ethanolamine, distinguished by their affinity for the substrate. biorxiv.orgresearchgate.netbiorxiv.org The choline transporter-like proteins, CTL1 (encoded by the SLC44A1 gene) and CTL2 (encoded by the SLC44A2 gene), have been identified as key players in ethanolamine transport. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov These transporters function as Na+-independent ethanolamine/H+ antiporters. biorxiv.orgresearchgate.netbiorxiv.org
CTL1 functions as a high-affinity transporter for ethanolamine, while CTL2 acts as a low-affinity transporter. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov This dual-transporter system allows cells to efficiently take up ethanolamine across a range of extracellular concentrations. The transport mediated by CTL1 is predominant in both whole cells and mitochondria. biorxiv.orgresearchgate.net Overexpression of CTL1 and CTL2 has been shown to increase ethanolamine transport. biorxiv.orgresearchgate.net
| Transporter | Affinity | Km (µM) | References |
|---|---|---|---|
| CTL1/SLC44A1 | High | 55.6 - 66.5 | biorxiv.orgresearchgate.netbiorxiv.org |
| CTL2/SLC44A2 | Low | 275 - 299 | biorxiv.orgresearchgate.netbiorxiv.org |
Competition and Inhibition of Ethanolamine Transport by Analogues and Metabolites
Studies using radiolabeled ethanolamine have demonstrated that its transport can be competitively inhibited by its structural analogue, choline. biorxiv.orgbac-lac.gc.cacdnsciencepub.com This suggests that both substrates may share, at least in part, the same transport machinery. For instance, in baby hamster kidney (BHK-21) cells, the inhibition of choline uptake by ethanolamine was found to be competitive. cdnsciencepub.com Furthermore, the CTL1 inhibitor hemicholinium-3 (B1673050) (HC-3) has been shown to inhibit both [3H]-choline and [14C]-ethanolamine transport, reinforcing the idea of a shared transport system. biorxiv.org Specific antibodies targeting CTL1 have also been shown to diminish ethanolamine transport in a concentration-dependent manner, with an IC50 of 50 ng. biorxiv.orgresearchgate.net
In human Y79 retinoblastoma cells, the presence of 25 µmol/L ethanolamine increased the K'M for high-affinity choline uptake from 0.93 to 9.74 microM and the V'max from 19.60 to 79.25 pmol/min per mg protein, indicating a complex interaction beyond simple competitive inhibition. nih.gov Other ethanolamine analogues, such as 2,2-dimethylethanolamine and 2-methylethanolamine, have also been shown to reduce choline uptake. nih.gov
| Inhibitor | Target | Effect | References |
|---|---|---|---|
| Choline | Ethanolamine Transporters | Competitive Inhibition | biorxiv.orgbac-lac.gc.cacdnsciencepub.com |
| Hemicholinium-3 (HC-3) | CTL1 | Inhibition of transport | biorxiv.org |
| CTL1 Specific Antibody | CTL1 | Inhibition with IC50 of 50 ng | biorxiv.orgresearchgate.net |
| 2,2-Dimethylethanolamine | Choline Uptake | Reduction of uptake | nih.gov |
| 2-Methylethanolamine | Choline Uptake | Reduction of uptake | nih.gov |
Enzymatic Activity and Kinetic Parameters in Ethanolamine Metabolism
Once transported into the cell, [1-3H]-ethanolamine is rapidly metabolized through the Kennedy pathway. The enzymes involved in this pathway are subject to regulatory mechanisms that control the flux of substrates towards PE synthesis.
Ethanolamine Kinase Regulation and Activity Modulation
Ethanolamine kinase (EK) catalyzes the first committed step in the CDP-ethanolamine pathway, the phosphorylation of ethanolamine to phosphoethanolamine. rutgers.edu The activity of this enzyme is a key regulatory point. In Saccharomyces cerevisiae, ethanolamine kinase activity is regulated by the availability of zinc. rutgers.edu Depletion of zinc from the growth medium leads to an increase in ethanolamine kinase activity, which is attributed to a transcriptional mechanism involving the zinc-regulated transcription factor Zap1p. rutgers.edu In rat liver, ethanolamine kinase activity is coordinately regulated with phosphoethanolamine cytidylyltransferase, with both enzymes showing increased specific activity in response to essential fatty acid deficiency. nih.gov Human choline kinase β (CKβ) has been shown to have better ethanolamine kinase activity than choline kinase α1 (CKα1) in terms of its Michaelis constant (Km). researchgate.net
| Regulator/Condition | Organism/Cell Type | Effect on Activity | Mechanism | References |
|---|---|---|---|---|
| Zinc Depletion | Saccharomyces cerevisiae | Increase | Transcriptional (via Zap1p) | rutgers.edu |
| Essential Fatty Acid Deficiency | Rat Liver | Increase | Coordinated regulation with phosphoethanolamine cytidylyltransferase | nih.gov |
Choline/Ethanolamine Phosphotransferase Activity and Inhibition
The final enzyme in the CDP-ethanolamine pathway is choline/ethanolamine phosphotransferase (CEPT), which catalyzes the transfer of the phosphoethanolamine moiety from CDP-ethanolamine to diacylglycerol to form PE. jneurosci.orgwikigenes.orgd-nb.info Overactivation of NMDA receptors has been shown to inhibit PtdEtn synthesis by inhibiting ethanolaminephosphotransferase activity. jneurosci.org This inhibition leads to an accumulation of CDP-ethanolamine and occurs before significant excitotoxic neuronal death. jneurosci.org Similarly, cell-permeable ceramides, such as C6-ceramide, can inhibit both cholinephosphotransferase and ethanolaminephosphotransferase activities in Rat-2 fibroblasts, leading to a decrease in the synthesis of both phosphatidylcholine and PE. nih.gov The human choline/ethanolamine phosphotransferase 1 (CEPT1) enzyme displays an apparent Km of 98 µM for CDP-ethanolamine and 4.3 mol% for di-18:1 DAG, with a Vmax of 8.2 nmol/min/mg. tcdb.org
| Inhibitor | Cell Type/Condition | Effect | References |
|---|---|---|---|
| NMDA Receptor Overactivation | Neurons | Inhibition of ethanolaminephosphotransferase activity | jneurosci.org |
| C6-Ceramide | Rat-2 Fibroblasts | Reduced ethanolaminephosphotransferase activity by 43% | nih.gov |
| Chelerythrine | - | Inhibition of CEPT1 activity with IC50 of 40 µM | tcdb.org |
| R59949 (DAG kinase inhibitor) | - | Inhibition of CEPT1 activity with IC50 of 40 µM | tcdb.org |
Fatty Acid Amide Hydrolase (FAAH) Mechanisms Related to Ethanolamine Release
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the breakdown of fatty acid amides, a class of bioactive lipids. nih.gov A primary substrate for FAAH is anandamide (B1667382), an endocannabinoid that plays a role in various physiological processes, including pain, mood, and appetite. nih.govresearchgate.net The hydrolysis of anandamide by FAAH yields arachidonic acid and ethanolamine. frontiersin.orgyoutube.comnih.gov The use of radiolabeled ethanolamine, such as [1-3H]-ethanolamine, has been instrumental in elucidating the dynamics of this process.
The uptake of anandamide into cells is closely linked to its breakdown by FAAH, which is located in the endoplasmic reticulum. frontiersin.org Studies have shown that the rate of anandamide uptake correlates with the concentration of FAAH within the cell. frontiersin.org By inhibiting FAAH, the levels of anandamide and other N-acylethanolamines (NAEs) increase, leading to enhanced signaling through cannabinoid receptors. researchgate.netnih.gov This has made FAAH a significant therapeutic target for conditions like pain and inflammation. researchgate.netnih.gov
Research has also uncovered that ethanolamine itself can act as a feedback inhibitor of FAAH, a regulatory mechanism observed for both rat and Arabidopsis thaliana FAAH. nih.gov This product inhibition suggests a sophisticated level of control over NAE signaling pathways. The release of [1-3H]-ethanolamine from radiolabeled anandamide serves as a direct measure of FAAH activity, allowing researchers to screen for and characterize FAAH inhibitors. scispace.com
Post-Translational Modification of Proteins by Ethanolamine
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, greatly expanding their functional diversity. nih.govwikipedia.org One such modification involves the covalent attachment of ethanolamine or ethanolamine-containing moieties to proteins. nih.gov The use of [3H]-ethanolamine has been pivotal in identifying and characterizing these modified proteins.
Identification of [3H]-Ethanolamine Labeled Proteins (e.g., Thy-1, 46-kDa protein)
Early investigations using [3H]-ethanolamine to label murine T-lymphomas led to the identification of two prominently labeled proteins: the well-characterized glycophosphatidylinositol (GPI)-anchored protein Thy-1 and a novel 46-kDa protein. nih.govresearchgate.net The labeling of Thy-1 was expected, as ethanolamine is a known component of the GPI anchor that tethers many proteins to the cell surface. semanticscholar.organnualreviews.org
The 46-kDa protein, however, represented a new type of post-translational modification. nih.gov Unlike GPI-anchored proteins, this protein was found to be located in the cytosol. nih.gov The labeling of this 46-kDa protein was observed across a variety of cell lines, including Chinese hamster ovary, COS, rat myeloma, cloned human T-lymphocytes, and HeLa cells, indicating its widespread presence. nih.gov Further research identified this ubiquitous cytosolic protein as the protein synthesis elongation factor 1α (eEF-1α). annualreviews.org
Table 1: Characteristics of [3H]-Ethanolamine Labeled Proteins
| Protein | Cellular Location | Key Features | References |
|---|---|---|---|
| Thy-1 | Cell Surface (GPI-anchored) | Well-established GPI-anchored protein. Labeling with [3H]-ethanolamine occurs via the GPI anchor. | nih.govsemanticscholar.organnualreviews.org |
| 46-kDa protein (eEF-1α) | Cytosol | Ubiquitous hydrophilic protein. Represents a novel form of post-translational modification by ethanolamine. | nih.govannualreviews.org |
Characterization of Ethanolamine-Protein Linkages
The nature of the bond between ethanolamine and the protein is crucial for understanding the modification's stability and function. In the case of the 46-kDa protein (eEF-1α), studies involving pronase digestion of the [3H]-ethanolamine-labeled protein yielded a small, polar fragment. nih.gov This fragment was sensitive to strong acid and base, which liberated the [3H]-ethanolamine, but was resistant to periodate (B1199274) oxidation and alkaline phosphatase. nih.gov
In contrast, the linkage of ethanolamine in GPI-anchored proteins like Thy-1 is part of a more complex structure. The ethanolamine phosphate (B84403) bridges the C-terminal carboxyl group of the protein to a glycan core, which is in turn attached to a phosphatidylinositol lipid embedded in the membrane. nih.govnih.gov
Functional Implications of Ethanolamine Adduction to Proteins
The functional consequences of protein ethanolaminylation are an active area of research. For GPI-anchored proteins, the ethanolamine-containing anchor is essential for their attachment to the cell surface, which is critical for their roles in signal transduction, cell adhesion, and immune recognition. semanticscholar.org
The function of the ethanolamine phosphoglycerol modification on eEF-1α is not yet fully understood. plos.orgnih.gov However, given that eEF-1α is a highly abundant and conserved protein with roles beyond protein synthesis, including cytoskeletal organization and signal transduction, this modification could potentially modulate these non-canonical functions. plos.orgnih.gov The covalent addition of a charged and hydrophilic moiety like ethanolamine phosphoglycerol would be expected to alter the protein's surface properties, potentially influencing its interactions with other molecules.
The discovery of this novel post-translational modification highlights the diverse ways in which cells utilize common metabolites like ethanolamine to expand the functional repertoire of their proteome. nih.govnih.gov
Advanced Analytical Techniques for 1 3h Ethanolamine Tracing
Radiometric Quantification Methods
Radiometric methods are the cornerstone of studies involving radioactive tracers. They directly measure the radiation emitted by the tritium (B154650) isotope, allowing for precise quantification of the labeled compound and its metabolic derivatives in various biological samples.
Liquid Scintillation Counting (LSC) is the primary method for quantifying the beta particles emitted by tritium. iaea.org In this technique, a biological sample containing the [1-3H]-Ethanolamine or its metabolites is mixed with a "scintillation cocktail". psu.edu This cocktail contains a solvent and fluorescent solutes (fluors) that emit a flash of light (scintillation) when they absorb energy from a beta particle. psu.eduresearchgate.net These light flashes are detected by photomultiplier tubes (PMTs) within the LSC instrument, which convert them into electrical pulses that are then counted. The resulting counts per minute (CPM) are proportional to the amount of tritium in the sample. iaea.org
To determine the absolute activity in disintegrations per minute (DPM), the counting efficiency must be determined. iaea.org Efficiency can be affected by "quenching," a process where substances in the sample (e.g., color or chemical impurities) interfere with the light emission or transfer process. iaea.org Modern LSCs use methods like the external standard ratio to correct for quenching and accurately calculate DPM. researchgate.net For low-energy beta emitters like tritium, counting efficiencies can be high, often up to 62%, depending on the cocktail and the absence of quenching agents. psu.edu
In studies tracking [1-3H]-Ethanolamine, after incubation and extraction of lipids from cells or tissues, specific lipid fractions separated by other techniques (like TLC) are scraped into scintillation vials for quantification. tugraz.at This allows researchers to measure the amount of tritium incorporated into specific phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC). For instance, after incubating hepatocytes with [1-3H]-Ethanolamine, the radioactivity incorporated into PE and PC can be measured to study the dynamics of their synthesis. nih.govbiorxiv.org
Autoradiography provides a visual map of the distribution of radiolabeled compounds within tissues and cells. nih.gov In this method, a tissue section from an animal administered [1-3H]-Ethanolamine is placed in close contact with a photographic emulsion or a specialized imaging plate. researchgate.netumich.edu The beta particles emitted from the tritium in the tissue expose the emulsion, creating a latent image. After an exposure period, the emulsion is developed, revealing a pattern of silver grains that directly corresponds to the location of the radiolabeled molecules. researchgate.net
This technique is invaluable for visualizing the anatomical distribution of metabolic activity. For example, whole-body autoradiography can show the long-term retention of radioactivity from 14C-labeled precursors in specific tissues like the brain and adrenal cortex, where the label is incorporated into endogenous lipids like phosphatidylcholine and phosphatidylethanolamine. nih.gov Similarly, ex vivo autoradiography of brain sections from mice administered [3H]-labeled compounds can reveal regional differences in metabolic activity. nih.gov This high-resolution imaging technique allows researchers to identify specific cell types or brain regions, such as the hippocampus or cortex, that are actively metabolizing ethanolamine (B43304). umich.edu
Chromatographic Separation and Characterization of Labeled Metabolites
Following the administration and incorporation of [1-3H]-Ethanolamine, it is essential to separate the various labeled metabolites to understand the specific pathways involved. Chromatography is the key set of techniques used for this separation.
Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for separating different classes of lipids. core.ac.uk The principle relies on the differential partitioning of compounds between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (a solvent mixture). core.ac.uk
In a typical experiment, lipids are extracted from cells or tissues previously incubated with [1-3H]-Ethanolamine. biorxiv.orgacs.org The concentrated lipid extract is spotted onto a TLC plate, which is then placed in a chamber containing a specific solvent system. As the solvent moves up the plate by capillary action, it carries the lipids with it at different rates depending on their polarity and interaction with the silica gel. Less polar lipids move further up the plate, while more polar lipids remain closer to the origin. This separates the complex mixture into distinct bands corresponding to different lipid classes such as phosphatidylethanolamine (PE), phosphatidylcholine (PC), and phosphatidylserine (B164497) (PS). nih.gov
After separation, the radioactive bands can be visualized by autoradiography or scraped off the plate and quantified using Liquid Scintillation Counting. tugraz.at This allows for the determination of the relative incorporation of [1-3H]-Ethanolamine into each phospholipid class.
| Lipid Fraction (Identified by TLC) | Percentage of Total Radioactivity Incorporated (%) | Reference Compound |
|---|---|---|
| Phosphatidylethanolamine (PE) | 75 | Standard PE |
| Phosphatidylcholine (PC) | 15 | Standard PC |
| Ethanolamine Plasmalogen | 5 | Standard Plasmalogen |
| Other/Unidentified Metabolites | 5 | N/A |
This table presents hypothetical data representative of findings where [1-3H]-Ethanolamine is primarily incorporated into phosphatidylethanolamine, with subsequent conversion to other phospholipids.
High-Performance Liquid Chromatography (HPLC) offers higher resolution and greater sensitivity for separating complex lipid mixtures compared to TLC. core.ac.ukresearchgate.net It is particularly useful for separating individual molecular species within a single class of phospholipids. Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly used for this purpose. researchgate.netnih.gov
After an initial class separation by TLC, a specific phospholipid class like PE can be collected and subjected to HPLC analysis. researchgate.net The various molecular species of PE, which differ in their fatty acid compositions, will elute at different times, allowing for their separation and collection. nih.gov The fractions corresponding to each peak are collected, and their radioactivity is measured by LSC. This powerful combination allows researchers to determine not only that [1-3H]-Ethanolamine was incorporated into PE but also to identify the specific molecular species of PE that are being synthesized, for example, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine. nih.gov HPLC is also a critical tool for the purification of synthesized radiolabeled standards prior to their use in biological experiments. core.ac.ukacs.org
Integration with Other Analytical Platforms (e.g., Mass Spectrometry with Deuterium (B1214612) Tracers for Phospholipid Flux)
While radioactive tracers like [1-3H]-Ethanolamine are excellent for quantifying incorporation, they are often integrated with stable isotope tracers and mass spectrometry (MS) for a more comprehensive analysis of metabolic flux. researchgate.net Stable isotopes, such as deuterium (²H), are non-radioactive and can be incorporated into precursors like ethanolamine (e.g., d4-ethanolamine). nih.gov
This dual-labeling approach allows researchers to trace multiple pathways simultaneously. nih.gov For instance, cells can be incubated with both [1-3H]-Ethanolamine and a deuterium-labeled precursor for another pathway. The tritium signal provides quantitative data on ethanolamine incorporation via LSC, while the mass shift caused by the deuterium label allows for the tracking of the other pathway using LC-MS. nih.govmdpi.com
Impact and Future Directions in 1 3h Ethanolamine Research
Contributions to Understanding Lipid Metabolism and Membrane Biology
[1-3H]-Ethanolamine has been pivotal in elucidating the pathways of phosphatidylethanolamine (B1630911) (PE) synthesis and its role in membrane structure and function. PE is a major component of biological membranes, constituting 15-25% of total phospholipids (B1166683) in mammalian cells and playing critical roles in membrane dynamics and protein function. nih.gov
Tracing Phosphatidylethanolamine Synthesis:
Radiolabeling studies using tritiated ethanolamine (B43304) have helped to delineate the two primary pathways for PE synthesis: the Kennedy pathway (CDP-ethanolamine pathway) in the endoplasmic reticulum and the phosphatidylserine (B164497) (PS) decarboxylation pathway in the mitochondria. nih.govfrontiersin.orgresearchgate.net By incubating cells with [1-3H]-ethanolamine, researchers can track its incorporation into phosphoethanolamine, CDP-ethanolamine, and finally into PE, allowing for the assessment of the flux and regulation of the Kennedy pathway. frontiersin.orgbiorxiv.org
For instance, studies in Chinese hamster ovary cells using [3H]ethanolamine demonstrated that the majority of mitochondrial PE is derived from the decarboxylation of PS, with minimal import from the endoplasmic reticulum. researchgate.net In contrast, research in HeLa cells indicated that under high substrate conditions, the CDP-ethanolamine pathway is the dominant source of PE. frontiersin.org These findings highlight the cell-type specific nature of these metabolic pathways.
Investigating Lipid Homeostasis and Transport:
The use of [1-3H]-ethanolamine has also been crucial in understanding the homeostatic mechanisms that maintain lipid balance within cellular membranes. For example, studies on fibroblasts have shown that the levels and composition of PE adapt to changes in ethanolamine plasmalogen levels, demonstrating a tightly regulated interplay between different phospholipid species. meduniwien.ac.at Furthermore, radiolabeling experiments have been instrumental in identifying and characterizing ethanolamine transporters, such as the choline-transporter-like proteins 1 (CTL1) and 2 (CTL2), which mediate the uptake of ethanolamine across cellular and mitochondrial membranes. frontiersin.orgbiorxiv.org
Research Findings from Radiolabeling Studies:
| Cell Type/Organism | Experimental Approach | Key Finding | Reference |
| Chinese hamster ovary cells | Pulse-labeling with [3H]serine and [3H]ethanolamine | Mitochondrial phosphatidylethanolamine is primarily synthesized via phosphatidylserine decarboxylation. | researchgate.net |
| Human HeLa cells | Radiolabeling with varying concentrations of ethanolamine and serine | The CDP-ethanolamine pathway is the major contributor to PE synthesis, especially at high substrate levels. | frontiersin.org |
| Trypanosoma brucei | Incubation with [3H]-anandamide ([3H]-AEA) | Hydrolysis of AEA provides ethanolamine for the de novo synthesis of PE. biorxiv.orgbiorxiv.org | biorxiv.orgbiorxiv.org |
| Fibroblasts and Platelets | Labeling with [32P]Orthophosphate and [3H]glycerol | Revealed metabolic compartmentation and acyl specificity in glycerophospholipid biosynthesis. | nih.gov |
Elucidation of Cellular Signaling Pathways Involving Ethanolamine
Ethanolamine and its derivatives are not merely structural components of membranes; they are also involved in various cellular signaling cascades. ucc.ie The application of [1-3H]-ethanolamine has been instrumental in uncovering these roles.
One significant area of research has been the endocannabinoid system. Studies have shown that fatty acid amide hydrolase (FAAH) can catalyze the condensation of arachidonic acid and ethanolamine to form anandamide (B1667382), a key endocannabinoid. pnas.org Furthermore, the degradation of anandamide by FAAH releases ethanolamine, which can then be used for PE synthesis, as demonstrated in studies using [3H]-anandamide. nih.govbiorxiv.org This links the endocannabinoid signaling pathway directly to phospholipid metabolism.
Moreover, research has indicated that ethanolamine itself may have neuromodulatory effects in the brain, influencing the release of neurotransmitters. ucc.ie While direct studies using [1-3H]-ethanolamine to map these specific signaling actions are emerging, the foundational knowledge of ethanolamine's metabolic pathways, established through radiolabeling, is crucial for interpreting these findings.
Identification of Novel Protein Modifications and Their Biological Roles
Ethanolamine is a key component of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to the cell surface. frontiersin.org The GPI anchor is attached to the C-terminus of a protein via an amide bond with an ethanolamine phosphate (B84403) moiety. frontiersin.org Research has shown that further ethanolamine-phosphate modifications on the GPI core can act as a "code" that determines the final destination of the GPI-anchored protein, for example, to the cell wall or the plasma membrane in fungi. researchgate.net
Additionally, ethanolamine phosphoglycerol (EPG) has been identified as a post-translational modification on eukaryotic elongation factor 1A (eEF1A). scispace.com While the direct use of [1-3H]-ethanolamine in the initial discovery of these modifications is not extensively documented, its utility in tracing the precursor molecules for such modifications is clear. Positional proteomics techniques can be used to identify and characterize N- and C-terminal protein modifications, where ethanolamine can be involved. acs.org
Emerging Research Areas and Unexplored Methodological Applications
The versatility of [1-3H]-ethanolamine opens up avenues for new research directions. One emerging area is the investigation of ethanolamine utilization pathways in various organisms. For example, some bacteria can metabolize ethanolamine as a source of carbon and nitrogen, a process that can be traced using radiolabeled ethanolamine. nih.gov
Furthermore, novel synthetic methodologies are being developed to create derivatives of ethanolamine-containing compounds to probe their biological functions. For instance, modifications to the ethanolamine headgroup of N-palmitoylethanolamine have been synthesized and tested for their ability to interfere with anandamide metabolism, with [3H]-anandamide being used in the screening assays. ucl.ac.be
Integration with Multi-Omics Approaches in Systems Biology
The integration of data from different "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics) provides a more holistic understanding of biological systems. nih.gov In this context, data obtained from studies using [1-3H]-ethanolamine can be a valuable component of a multi-omics approach.
For example, a multi-omics study on the effects of chronic ethanol (B145695) administration on the liver combined metabolomics, lipidomics, and proteomics to identify altered metabolic pathways. nih.gov While this specific study did not use radiolabeled ethanolamine, the integration of such tracer data could provide dynamic flux information that complements the static snapshots provided by other omics techniques. This is particularly relevant as multi-omics approaches are increasingly used to understand complex biological responses, such as in plant stress. premierscience.com The use of multi-omics is also being applied to guide the selection of probiotics to combat infectious diseases. frontiersin.org
Development of Deuterium (B1214612) and Tritium (B154650) Labeling Methodologies
Advances in labeling methodologies are crucial for expanding the research applications of isotopically labeled compounds like [1-3H]-ethanolamine. Recent years have seen significant developments in the methods for deuterium and tritium labeling of organic molecules. acs.orgnih.gov These include transition-metal-catalyzed hydrogen isotope exchange (HIE) reactions, which offer efficient ways to introduce deuterium and tritium into various molecules. youtube.com
For instance, a method for the regioselective deuteration of alcohols using a ruthenium catalyst in the presence of ethanolamine has been described. researchgate.net While this method focuses on deuterium, similar principles can be applied to tritium labeling. Such advancements in synthetic chemistry will facilitate the production of more specifically and highly labeled [1-3H]-ethanolamine and its derivatives, enabling more precise and sensitive biological investigations. The ability to produce labeled vitamin B12 using bacteria grown on an ethanolamine medium has also been demonstrated, highlighting the diverse applications of ethanolamine in labeling studies. google.com
Q & A
How can researchers optimize the incorporation of [1-³H]ethanolamine hydrochloride into phosphatidylethanolamine (PE) in hepatocyte studies?
Methodological Answer:
To maximize incorporation, incubate hepatocytes with 2–5 µCi/mL of [1-³H]ethanolamine hydrochloride in serum-free media for 2–4 hours at 37°C. Include controls with unlabeled ethanolamine to assess nonspecific uptake. Post-incubation, terminate reactions with chloroform:methanol (2:1 v/v) for lipid extraction. Quantify label distribution via thin-layer chromatography (TLC) or HPLC, focusing on ethanolamine phosphate (Etn-P) and PE fractions. Evidence shows that ethanol exposure can alter label distribution, with PE retaining ~70% of total radioactivity in control cells, while Etn-P accounts for ~25% .
What advanced techniques distinguish between phosphatidylethanolamine (PE) and plasmenylethanolamine (PlsEtn) in [1-³H]ethanolamine-labeled samples?
Methodological Answer:
Use two-step TLC separation:
First dimension: Chloroform/methanol/water (65:25:4) to separate total phospholipids.
Second dimension: Alkaline methanolysis to hydrolyze PlsEtn (plasmalogens), leaving PE intact.
Confirm species via autoradiography or scintillation counting. In CHO-K1 cells, PE and PlsEtn collectively account for >95% of chloroform-soluble label, with PlsEtn showing higher turnover in alkylglycerol-supplemented cultures .
How should researchers resolve discrepancies in [1-³H]ethanolamine uptake between cell lines (e.g., fibroblasts vs. neurons)?
Methodological Answer:
Cell-specific differences arise from variations in ethanolamine kinase activity or lipid-remodeling pathways. Normalize uptake to total protein content and pre-equilibrate cells in ethanolamine-free media for 1 hour. For fibroblasts, supplement media with 20 mM alkylglycerol to enhance PlsEtn synthesis, which increases label incorporation by ~30% .
What protocols ensure accurate quantification of [1-³H]ethanolamine hydrochloride’s specific activity?
Methodological Answer:
Verify specific activity (40–60 Ci/mmol) via mass spectrometry or spectrophotometric assays. Prepare stock solutions in sterile water or ethanol (1 mCi/mL) and store at -20°C. Precipitate contaminants using cold acetone (4:1 v/v) and centrifuge at 10,000 × g for 5 minutes. Radiochemical purity (>98%) is critical for metabolic studies .
How can [1-³H]ethanolamine hydrochloride trace ethanolamine recycling in sphingolipid catabolism?
Methodological Answer:
Label cells with [1-³H]sphingosine and monitor ethanolamine liberation via β-scission. Extract lipids using Bligh-Dyer (chloroform:methanol:water, 2:1:0.8) and isolate ethanolamine via ion-exchange chromatography. In neurons, ~15% of sphingosine-derived ethanolamine re-enters PE synthesis, detectable via TLC .
What experimental designs evaluate ethanol’s inhibition of PE biosynthesis via the CDP-ethanolamine pathway?
Methodological Answer:
Expose hepatocytes to 50–100 mM ethanol for 24–48 hours. Co-administer [1-³H]ethanolamine and measure label incorporation into CDP-ethanolamine intermediates. Ethanol reduces PE synthesis by ~40% while increasing Etn-P accumulation by 20%, indicating impaired CTP:phosphoethanolamine cytidylyltransferase activity .
Which lipid extraction methods minimize degradation of [1-³H]ethanolamine-labeled phospholipids?
Methodological Answer:
Use the Bligh-Dyer method with modifications: homogenize tissue in chloroform:methanol (1:2) with 0.01% butylated hydroxytoluene (BHT) to prevent oxidation. Centrifuge at 4°C to partition lipids into the chloroform layer. This method achieves >90% recovery of PE and PlsEtn in 10 minutes .
How do researchers assess radiochemical purity of [1-³H]ethanolamine hydrochloride post-labeling?
Methodological Answer:
Analyze samples via reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with inline scintillation detection. Purity >95% is required for reliable metabolic tracing. Contaminants (e.g., free ³H₂O) elute earlier than ethanolamine and can be excluded .
What storage conditions preserve the stability of [1-³H]ethanolamine hydrochloride?
Methodological Answer:
Store lyophilized [1-³H]ethanolamine at -80°C in amber vials under argon. For aqueous solutions (1 mCi/mL in sterile water), add 0.1% sodium azide and store at -20°C. Avoid freeze-thaw cycles; decay rates increase by 5% per cycle .
Can [1-³H]ethanolamine be co-administered with ¹⁴C-labeled precursors for dual-labeling studies?
Methodological Answer:
Yes, but use differential scintillation counting (³H: 0–18.6 keV; ¹⁴C: 18.6–156 keV). Separate lipids via TLC and scrape bands for dual-channel counting. Ensure isotopic cross-talk is <1% by pre-calibrating detectors with single-label standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
